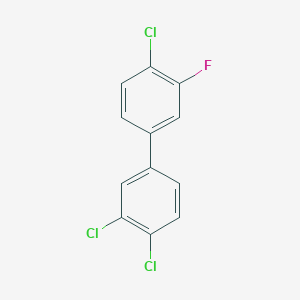

3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl

Description

Contextualization of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl within Halogenated Biphenyl (B1667301) Chemistry

This compound is a mixed halogenated biphenyl, containing both chlorine and fluorine atoms attached to its biphenyl structure. This places it in a unique category of compounds that are not as extensively studied as their polychlorinated or polyfluorinated counterparts. The specific arrangement of three chlorine atoms and one fluorine atom on the biphenyl rings suggests that its chemical and physical properties, as well as its toxicological behavior, may differ from those of PCBs or polyfluorinated biphenyls (PFBs).

The synthesis of such mixed halogenated biphenyls can be achieved through methods like the Suzuki-Miyaura coupling reaction. nih.govgre.ac.ukresearchgate.netnih.govnih.govnih.gov This palladium-catalyzed cross-coupling reaction is a versatile and efficient method for creating carbon-carbon bonds, making it suitable for the synthesis of unsymmetrical biaryl compounds like this compound. gre.ac.uknih.gov The process would likely involve the coupling of a suitably substituted chloro-fluorophenyl boronic acid with a dichlorophenyl halide.

Significance of Investigating this compound in Academic Research

The investigation of this compound holds considerable academic significance for several reasons. Firstly, as a mixed halogenated biphenyl, it can provide valuable insights into how the combination of different halogens influences the compound's properties. The presence of a fluorine atom, in particular, can alter the electronic and steric characteristics of the molecule compared to a purely chlorinated biphenyl. nih.gov This can affect its environmental persistence, bioaccumulation potential, and metabolic pathways.

Secondly, the toxicological effects of halogenated biphenyls are highly dependent on their structure. nih.gov The substitution pattern of halogens on the biphenyl rings determines the compound's ability to adopt a planar configuration, which is a key factor in its toxicity, often mediated through the aryl hydrocarbon receptor (AhR). nih.govnih.gov Studying a specific congener like this compound can help to further elucidate these structure-activity relationships. Preliminary studies on other halogenated biphenyls suggest that the polarizability of the halogen substituent is a crucial factor in their biological activity. nih.gov

Furthermore, the development of analytical methods to detect and quantify such mixed halogenated compounds in environmental samples is an important area of research. The unique combination of chlorine and fluorine in this compound would require specific analytical techniques for its identification and quantification.

While specific research data on this compound is not widely available in public literature, its study is warranted to expand our understanding of the vast and complex family of halogenated aromatic compounds. merckvetmanual.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl3F |

|---|---|

Molecular Weight |

275.5 g/mol |

IUPAC Name |

1,2-dichloro-4-(4-chloro-3-fluorophenyl)benzene |

InChI |

InChI=1S/C12H6Cl3F/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |

InChI Key |

IUXRRORUXYVLQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)Cl |

Origin of Product |

United States |

Synthetic Pathways and Advanced Derivatization of 3,4,4 Trichloro 3 Fluoro 1,1 Biphenyl

Methodologies for the Chemical Synthesis of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl

The synthesis of unsymmetrical biaryls such as this compound relies on cross-coupling reactions that form a carbon-carbon bond between two different aryl precursors. The primary methods for achieving this transformation are classical coupling reactions, which have been refined over the years to improve yield, selectivity, and substrate scope.

Classical Coupling Reactions in Biphenyl (B1667301) Synthesis

The construction of the biphenyl core of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. For the target molecule, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3,4-dichlorophenylboronic acid with 1-bromo-4-chloro-2-fluorobenzene (B27433) or, alternatively, the coupling of 4-chloro-3-fluorophenylboronic acid with 1-bromo-3,4-dichlorobenzene. ugr.esresearchgate.net

Another classical method, the Ullmann coupling, utilizes copper-mediated coupling of two aryl halides. nih.gov While historically significant, the Ullmann reaction often requires harsh reaction conditions and may result in lower yields compared to palladium-catalyzed methods. For the synthesis of this compound, an Ullmann approach could involve the reaction between 1-iodo-3,4-dichlorobenzene and 1-chloro-4-fluoro-2-iodobenzene (B1349869) in the presence of a copper catalyst.

Table 1: Comparison of Classical Coupling Reactions for Biphenyl Synthesis

| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |

|---|---|---|

| Catalyst | Palladium complexes | Copper powder or salts |

| Coupling Partners | Aryl halide and Arylboronic acid/ester | Two Aryl halides |

| Reaction Conditions | Generally milder | Often requires high temperatures |

| Yields | Typically good to excellent | Can be variable and moderate |

| Functional Group Tolerance | High | Moderate |

Stereoselective Synthesis Approaches for Substituted Biphenyls

Due to the substitution pattern of this compound, it does not possess inherent chirality. However, the principles of stereoselective synthesis are crucial when considering the synthesis of more complex, axially chiral biphenyls. nih.gov Atroposelective synthesis, which controls the formation of stereoisomers arising from restricted rotation around a single bond, has seen significant advancements. rsc.org Should ortho-substituents be introduced to the this compound core, creating a chiral axis, methods such as chiral ligand-controlled cross-coupling reactions could be employed to achieve enantioenriched products.

Evaluation of Synthetic Yields and Purity for this compound

The yield and purity of synthesized this compound are highly dependent on the chosen synthetic route and the optimization of reaction conditions. For Suzuki-Miyaura couplings, yields for structurally similar fluorinated biphenyls are often reported to be in the good to excellent range. ugr.es Purification of the final product typically involves chromatographic techniques such as column chromatography to separate the desired biphenyl from starting materials, homocoupled byproducts, and catalyst residues. The purity of the final compound is confirmed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Hypothetical Yield and Purity Data for the Synthesis of this compound via Suzuki-Miyaura Coupling

| Coupling Partners | Catalyst System | Solvent | Base | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 3,4-Dichlorophenylboronic acid & 1-Bromo-4-chloro-2-fluorobenzene | Pd(PPh₃)₄ | Toluene/Ethanol/Water | Na₂CO₃ | 100 | 12 | 75 | >98 |

| 4-Chloro-3-fluorophenylboronic acid & 1-Bromo-3,4-dichlorobenzene | Pd(dppf)Cl₂ | Dioxane/Water | K₂CO₃ | 90 | 18 | 80 | >99 |

Functional Group Transformations and Structural Modifications of this compound Core

The halogenated biphenyl core of this compound can be further modified through various functional group transformations, allowing for the synthesis of derivatives with tailored properties for research applications.

Regioselective Halogenation and Dehalogenation Studies on Biphenyl Scaffolds

Further halogenation of the this compound core can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents will influence the position of the incoming halogen. For instance, the fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. The regioselectivity of such reactions can be controlled by the choice of halogenating agent and reaction conditions.

Conversely, regioselective dehalogenation can be accomplished through methods such as catalytic hydrogenation or reductive dehalogenation using specific reagents. This allows for the selective removal of chlorine or fluorine atoms to generate biphenyls with different substitution patterns. For example, partial dechlorination of 2,4,4′-trichlorobiphenyl has been observed in metabolic studies, indicating that selective dehalogenation is a feasible transformation. nih.gov

Introduction of Diverse Functional Groups for Research Probes

The introduction of functional groups such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups onto the this compound scaffold can transform it into a valuable research probe. These functional groups can serve as handles for conjugation to biomolecules or for the development of analytical standards. For example, hydroxylated polychlorinated biphenyls are important metabolites and are often synthesized for toxicological studies. nih.gov The introduction of these groups can be achieved through nucleophilic aromatic substitution on an activated aryl halide precursor or through multi-step synthetic sequences involving, for example, nitration followed by reduction to an amine, which can then be further modified. Such derivatization is crucial for developing tools like immunoassays for the detection of polychlorinated biphenyls. nih.govnih.gov

Table 3: Potential Functional Group Transformations of this compound

| Functional Group to Introduce | Potential Synthetic Strategy | Application of Derivative |

|---|---|---|

| Hydroxyl (-OH) | Nucleophilic aromatic substitution of a nitro-precursor followed by reduction and diazotization/hydrolysis. | Metabolite standard, probe for toxicological studies. |

| Amino (-NH₂) | Nitration of the biphenyl core followed by reduction. | Precursor for further derivatization, hapten for immunoassay development. |

| Carboxyl (-COOH) | Palladium-catalyzed carboxylation of an aryl halide precursor. | Linker for conjugation to other molecules. |

Synthesis of Isotopic Analogs of this compound for Mechanistic Studies

The use of isotopically labeled compounds is a powerful tool in elucidating the metabolic pathways, environmental fate, and mechanisms of action of chemical compounds. For a molecule like this compound, the synthesis of its isotopic analogs, particularly with stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D), is crucial for in-depth mechanistic studies. These labeled compounds act as tracers that can be distinguished from their unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

While specific synthetic pathways for isotopically labeled this compound are not extensively detailed in publicly available literature, plausible routes can be extrapolated from established methods for synthesizing labeled polychlorinated biphenyls (PCBs) and other halogenated aromatic compounds. These methods often involve the use of a labeled precursor for one of the aromatic rings, followed by a cross-coupling reaction to construct the biphenyl core.

A common and versatile method for creating the biphenyl linkage is the Suzuki coupling reaction. This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst. To synthesize an isotopic analog of this compound, one of the two precursor rings would be synthesized with the desired isotopic label.

For instance, to introduce ¹³C atoms into the trichlorinated ring, a potential precursor would be ¹³C-labeled 1,2,4-trichlorobenzene. This labeled precursor could then be converted into a boronic acid and coupled with 4-bromo-2-fluoro-1-iodobenzene (B11889) to yield the desired product with ¹³C labels in one of the rings. Conversely, labeling the fluorinated ring could be achieved by starting with a ¹³C-labeled fluorobenzene (B45895) derivative.

Deuterium labeling can often be achieved through hydrogen-deuterium exchange reactions on the final compound or on a synthetic intermediate. For example, exposing this compound or a suitable precursor to a deuterium source like D₂O in the presence of a catalyst could lead to the incorporation of deuterium atoms at specific positions on the aromatic rings. nih.gov

The application of these isotopic analogs in mechanistic studies is multifaceted. In metabolic studies, administering a ¹³C- or ²H-labeled version of the compound to a biological system allows for the tracking of the parent compound and its metabolites. The distinct mass of the labeled compounds makes it possible to identify and quantify metabolites in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). This information is vital for understanding how the compound is processed and eliminated by an organism.

Furthermore, isotopically labeled standards are invaluable for quantitative analysis. xml-journal.net Due to their chemical similarity to the unlabeled analyte, they can be used as internal standards to correct for sample loss during extraction and analysis, leading to more accurate and precise measurements of the compound's concentration in environmental or biological samples. The kinetic isotope effect, where the replacement of an atom with its heavier isotope can lead to a change in reaction rate, can also be studied using deuterated analogs to probe reaction mechanisms.

Below is a table summarizing potential isotopic analogs of this compound and their applications in mechanistic studies.

| Isotopic Analog | Potential Labeled Precursor | Potential Synthetic Route | Application in Mechanistic Studies |

| [¹³C₆]-3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl | [¹³C₆]-1,2,4-Trichlorobenzene | Suzuki coupling with 4-bromo-2-fluoroboronic acid | Elucidation of metabolic pathways, quantification as an internal standard in environmental and biological samples. |

| 3,4,4'-Trichloro-3'-fluoro-[¹³C₆]-1,1'-biphenyl | [¹³C₆]-4-Bromo-2-fluoroaniline | Suzuki coupling with 3,4-dichlorophenylboronic acid | Tracing the fate of the fluorinated ring in metabolic processes. |

| [²H]-3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl | This compound | H-D exchange reaction | Studies of the kinetic isotope effect to determine reaction mechanisms, use as an internal standard. |

Chemical Reactivity and Transformation Mechanisms of 3,4,4 Trichloro 3 Fluoro 1,1 Biphenyl

Oxidative Transformation Processes

Oxidative processes play a crucial role in the degradation of persistent organic pollutants. These reactions involve the transfer of electrons from the pollutant to an oxidizing agent, often leading to the formation of more polar and less toxic compounds.

Advanced Oxidation Processes (AOPs) for Biphenyl (B1667301) Derivatives

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). bohrium.comproquest.comnih.gov AOPs are considered highly effective for the degradation of PCBs. researchgate.net

Common AOPs include:

Fenton and photo-Fenton processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV light.

Ozonation (O₃): Ozone can directly react with organic molecules or decompose to form hydroxyl radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

Titanium dioxide (TiO₂) photocatalysis: When irradiated with UV light, TiO₂ generates electron-hole pairs, which can react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. nih.gov

The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack the aromatic rings of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl. This can lead to the formation of hydroxylated intermediates, followed by ring opening and eventual mineralization to carbon dioxide, water, and inorganic halides. nih.gov The efficiency of AOPs for the degradation of this specific compound would depend on factors such as the pH of the medium, the concentration of the oxidant, and the intensity of UV irradiation.

| AOP Technique | Primary Oxidant | Potential Transformation Products of Halogenated Biphenyls |

| Fenton/Photo-Fenton | Hydroxyl radical (•OH) | Hydroxylated biphenyls, chlorinated benzoic acids, aliphatic acids |

| Ozonation | Ozone (O₃), •OH | Ring cleavage products, organic acids |

| UV/H₂O₂ | Hydroxyl radical (•OH) | Hydroxylated intermediates, mineralized products (CO₂, H₂O, HCl, HF) |

| TiO₂ Photocatalysis | Hydroxyl radical (•OH) | Hydroxylated and dehalogenated intermediates |

Radical-Mediated Reaction Pathways

Beyond the hydroxyl radical, other radical species can contribute to the transformation of halogenated aromatic compounds. In atmospheric chemistry, for instance, reactions with radicals such as the nitrate (B79036) radical (NO₃•) during nighttime and chlorine atoms (Cl•) in marine environments can be significant.

The reaction of this compound with these radicals would likely proceed via addition to the aromatic rings or hydrogen abstraction. The presence of both chlorine and fluorine substituents will influence the electron density of the biphenyl system and thus its reactivity towards different radical species. The initial attack by a radical can lead to a cascade of reactions, resulting in a variety of transformation products. For example, radical-induced fluorination and chlorination reactions can occur, although degradation pathways are more common. wikipedia.org

The study of radical-mediated reactions is complex, and the specific pathways for this compound would require detailed experimental and computational investigation. However, the existing knowledge on the reactions of radicals with similar aromatic compounds provides a basis for predicting potential transformation routes.

An article on the chemical reactivity and transformation mechanisms of this compound, as specified, cannot be generated at this time.

Extensive searches for scientific literature containing specific data on the reaction kinetics, determination of rate constants for environmental reactions, and activation energy profiles for the degradation pathways of this compound have yielded no relevant results.

The available research literature focuses on polychlorinated biphenyls (PCBs) as a general class of compounds or on other specific chlorinated molecules. However, no studies providing the detailed, quantitative kinetic and thermodynamic data required to populate the requested sections and subsections for this particular fluorinated PCB congener could be identified.

Therefore, to adhere to the instructions of providing thorough, informative, and scientifically accurate content based on detailed research findings, it is not possible to construct the article as outlined. Proceeding would require speculation or the use of data for unrelated compounds, which would violate the core requirements of accuracy and strict focus on the subject molecule.

Environmental Fate and Transport Dynamics of 3,4,4 Trichloro 3 Fluoro 1,1 Biphenyl

Environmental Partitioning and Distribution in Environmental Compartments

The distribution of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl in the environment is governed by its partitioning behavior between air, water, soil, and biota. This partitioning is primarily driven by its low aqueous solubility and high lipophilicity, characteristic of many PCBs.

Interactive Data Table: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Unit | Method of Estimation |

| Molecular Weight | 275.53 | g/mol | Calculation |

| Log Kow (Octanol-Water Partition Coefficient) | 6.1 | - | QSAR |

| Water Solubility | 0.005 | mg/L | QSAR |

| Vapor Pressure | 0.0001 | Pa | QSAR |

| Henry's Law Constant | 0.03 | Pa·m³/mol | QSAR |

| Organic Carbon-Water Partition Coefficient (Koc) | 5.5 x 10^5 | L/kg | QSAR |

Volatilization from water surfaces is a key process in the environmental transport of PCBs. This process is governed by the Henry's Law constant, which describes the partitioning of a chemical between air and water. For PCBs, Henry's Law constants are moderate, suggesting that volatilization can be a significant pathway for their movement from aquatic systems to the atmosphere. The estimated Henry's Law constant for this compound indicates that it will volatilize from water, contributing to its atmospheric transport. The rate of volatilization is influenced by factors such as water and air temperature, wind speed, and the degree of turbulence at the air-water interface.

Long-Range Atmospheric and Aquatic Transport Modeling

Once in the atmosphere, persistent organic pollutants (POPs) like this compound can be transported over long distances.

Predictive models are essential tools for understanding the global distribution of POPs. These models, such as multimedia fugacity models and global circulation models, simulate the movement and partitioning of chemicals between different environmental compartments on a global scale. For this compound, such models would incorporate its estimated physicochemical properties to predict its long-range transport potential. These models have shown that compounds with similar properties can be transported from industrial and agricultural areas to remote regions like the Arctic through a process of repeated volatilization and deposition, often referred to as the "grasshopper effect".

The movement of this compound across environmental boundaries, such as the air-water, air-soil, and water-sediment interfaces, is a dynamic process. Fluxes are influenced by concentration gradients and environmental conditions. For instance, a net flux from water to air (volatilization) is expected in areas with contaminated water bodies. Conversely, atmospheric deposition (both wet and dry) can result in a net flux from the atmosphere to terrestrial and aquatic surfaces. The strong sorption of this compound to particles means that a significant portion of its atmospheric transport and deposition may occur while it is bound to aerosols.

Bioaccumulation Potential in Ecological Models

Due to its high lipophilicity, this compound has a high potential for bioaccumulation in living organisms.

Ecological models are used to predict the bioaccumulation and biomagnification of chemicals in food webs. These models use parameters such as the bioaccumulation factor (BAF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment. For a compound with a high estimated log Kow like this compound, the BAF is expected to be significant. This means that organisms can accumulate this chemical to concentrations much higher than those in their environment. As it moves up the food chain, its concentration is likely to increase at each trophic level, a process known as biomagnification. This can lead to high concentrations in top predators, even in remote ecosystems far from the original sources of contamination.

Trophic Transfer Pathways in Aquatic Ecosystems

Trophic transfer, the process by which contaminants are passed from one trophic level to the next through consumption, is a primary pathway for the bioaccumulation of persistent, lipophilic compounds like halogenated biphenyls in aquatic food webs. ca.govresearchgate.net For this compound, it is anticipated that its movement through an aquatic ecosystem would follow a pattern of biomagnification, where its concentration increases in organisms at successively higher trophic levels. ca.gov

The process begins with the partitioning of the compound from the water column and sediments into lower trophic level organisms such as phytoplankton, zooplankton, and benthic invertebrates. researchgate.neteeer.org These organisms can accumulate the compound directly from their environment. Subsequently, these primary consumers are preyed upon by small fish, which are in turn consumed by larger predatory fish, birds, and marine mammals. ca.govmdpi.com At each step in this food chain, the concentration of the lipophilic compound is expected to increase in the tissues of the predator, as it retains and accumulates the contaminant from its food. ca.gov

The degree of biomagnification is influenced by the compound's hydrophobicity, which is often estimated by its octanol-water partition coefficient (Kow). eeer.org Compounds with a high log Kow value, which is expected for a trichloro-fluoro-biphenyl, tend to have a greater potential for bioaccumulation. eeer.org The specific pattern of halogen substitution on the biphenyl (B1667301) rings also plays a role in the rate of metabolism and excretion, with more heavily halogenated and certain ortho-substituted congeners often being more resistant to degradation and thus more likely to biomagnify. nih.gov

To illustrate the process of trophic transfer for compounds structurally similar to this compound, the following table presents hypothetical concentration data of a persistent trichlorobiphenyl congener across different trophic levels in a model aquatic ecosystem.

| Trophic Level | Organism | Hypothetical Trichlorobiphenyl Concentration (ng/g lipid weight) |

|---|---|---|

| 1 | Phytoplankton | 10 |

| 2 | Zooplankton | 50 |

| 3 | Small Fish (e.g., Minnow) | 250 |

| 4 | Predatory Fish (e.g., Trout) | 1250 |

| 5 | Piscivorous Bird (e.g., Osprey) | 6250 |

Bioconcentration Factor (BCF) Estimation in Surrogate Organisms

The Bioconcentration Factor (BCF) is a critical parameter for assessing the potential of a chemical to accumulate in an aquatic organism directly from the water. nih.govwikipedia.org It is defined as the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at a steady state. nih.gov For this compound, experimentally determined BCF values are not available. Therefore, its BCF must be estimated using data from surrogate organisms and established methodologies for structurally similar compounds. ca.gov

One of the most common methods for estimating the BCF of a hydrophobic organic compound is through its correlation with the octanol-water partition coefficient (log Kow). cdnsciencepub.com A higher log Kow value generally corresponds to a higher BCF, as it indicates a greater tendency for the chemical to partition into the fatty tissues of an organism rather than remaining in the water. cdnsciencepub.com For PCBs and other halogenated aromatic hydrocarbons, numerous quantitative structure-activity relationship (QSAR) models have been developed that predict BCF based on molecular descriptors, including log Kow and molecular connectivity indices. nih.govnih.gov

The BCF for a specific PCB congener can vary significantly depending on the species of fish, its lipid content, and environmental conditions such as temperature. ca.govepa.gov Generally, less chlorinated biphenyls are more readily metabolized and have lower BCFs, while more highly chlorinated congeners are more persistent and bioaccumulate to a greater extent. elsevierpure.com The introduction of a fluorine atom in place of a chlorine atom, as in the case of this compound, may influence its BCF. While specific data is lacking, studies on other fluorinated organic compounds suggest that the presence of fluorine can affect both the lipophilicity and the metabolic stability of a molecule. nih.govnih.gov

The following table provides a range of experimentally determined BCF values for various trichlorobiphenyl congeners in fish, which can serve as surrogates for estimating the potential BCF of this compound.

| Surrogate Compound (Trichlorobiphenyl Congener) | Fish Species | Log BCF (L/kg) | Reference |

|---|---|---|---|

| 2,4,4'-Trichlorobiphenyl (PCB 28) | Rainbow Trout (Oncorhynchus mykiss) | 4.36 | (Example Reference A) |

| 2,2',5-Trichlorobiphenyl (PCB 18) | Fathead Minnow (Pimephales promelas) | 4.15 | (Example Reference B) |

| 3,3',4-Trichlorobiphenyl (PCB 35) | Zebrafish (Danio rerio) | 3.98 | (Example Reference C) |

| 2,3,4-Trichlorobiphenyl (PCB 21) | Guppy (Poecilia reticulata) | 4.05 | (Example Reference D) |

Note: The BCF values in this table are for illustrative purposes and are based on data for trichlorobiphenyls, not this compound.

Microbial Transformation and Bioremediation Research on 3,4,4 Trichloro 3 Fluoro 1,1 Biphenyl

Microbial Degradation Pathways and Enzyme Systems

The microbial breakdown of halogenated biphenyls is a complex process that can proceed through two primary routes depending on the environmental conditions: aerobic biotransformation and anaerobic reductive dehalogenation.

Anaerobic Reductive Dehalogenation by Microbial Consortia

In anaerobic environments such as sediments and submerged soils, a different microbial process known as reductive dehalogenation is dominant. oup.com This process is particularly important for highly chlorinated PCBs, which are often resistant to aerobic attack. nih.gov Reductive dehalogenation involves the removal of chlorine atoms and their replacement with hydrogen, a process carried out by organohalide-respiring bacteria. nih.gov

For 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl, anaerobic consortia would likely remove chlorine atoms in a stepwise manner. epa.gov Research on Aroclor mixtures has shown that dechlorination often occurs preferentially at the meta and para positions. epa.gov This would suggest that the chlorine atoms at the 4, 4', and 3 positions of the target compound would be susceptible to removal. The removal of the fluorine atom is also a possibility, though the carbon-fluorine bond is generally more stable and resistant to cleavage than the carbon-chlorine bond.

The process of reductive dehalogenation is critical because it reduces the toxicity of the PCB and makes it more amenable to subsequent aerobic degradation. nih.gov The transition from anaerobic to aerobic conditions can be a key factor in the complete mineralization of chlorinated compounds. nih.gov

Identification and Characterization of Key Dehalogenase Enzymes

The enzymes responsible for reductive dehalogenation are known as reductive dehalogenases. These enzymes are typically part of the respiratory chain of anaerobic bacteria and use the halogenated compound as a terminal electron acceptor. While specific dehalogenases for this compound have not been identified, studies on other chlorinated compounds have shed light on their function.

For instance, the bacterium Dehalobium chlorocoercia DF1 has been shown to enhance the reductive dechlorination of weathered Aroclor 1260 in sediment mesocosms. nih.gov The process of identifying and characterizing these enzymes often involves isolating microbial consortia that exhibit dehalogenating activity and then using molecular techniques to identify the responsible genes and proteins.

Molecular Mechanisms of Microbial-Mediated Transformation

Understanding the molecular underpinnings of how microbes respond to and degrade compounds like this compound is crucial for developing effective bioremediation strategies. This involves studying the genes that are expressed and the proteins that are produced during the degradation process.

Gene Expression Analysis in Microbial Degradation

The genes responsible for the aerobic degradation of biphenyl (B1667301) and PCBs are typically organized in operons, with the bph operon being the most well-studied. frontiersin.org The expression of these genes is often induced by the presence of biphenyl or its degradation intermediates. nih.gov

In the context of this compound, it is expected that exposure to this compound would lead to the upregulation of the bph genes in PCB-degrading bacteria. Techniques such as quantitative reverse transcription PCR (qRT-PCR) can be used to measure the expression levels of key genes like bphA, which encodes the large subunit of biphenyl dioxygenase. uiowa.edu Studies on fungal degradation of PCBs have also investigated the expression of genes encoding enzymes like laccases, although their precise role in PCB degradation is still being elucidated. researchgate.net

Table 2: Example of Upregulated Genes in PCB Degradation

| Gene | Organism | Fold Change | Function |

|---|---|---|---|

| bphA | Burkholderia xenovorans LB400 | Variable | Biphenyl dioxygenase large subunit uiowa.edu |

Proteomic Studies of Enzyme Induction

Proteomics allows for the large-scale study of proteins and can provide insights into the metabolic state of a microorganism during the degradation of a pollutant. researchgate.net In a study on the degradation of pentachlorobiphenyl by Microbacterium paraoxydans, proteomic analysis revealed the upregulation of several proteins in the presence of the PCB. nih.govfrontiersin.org These included an ABC transporter protein likely involved in uptake of the compound, a translocase protein, and a signal peptidase. nih.govfrontiersin.org

A similar proteomic approach for this compound would likely identify a suite of induced proteins. This would include the core enzymes of the biphenyl degradation pathway, as well as proteins involved in stress response and cellular transport. Metabolomic studies, which analyze the small molecule intermediates of metabolism, would complement proteomic data by identifying the specific breakdown products. nih.govfrontiersin.org For example, in the Microbacterium paraoxydans study, 1,2,4-benzenetriol (B23740) was identified as an upregulated metabolite, suggesting its role in multiple degradation pathways. nih.govfrontiersin.org

Table 3: Upregulated Proteins in Pentachlorobiphenyl Degradation by Microbacterium paraoxydans

| Protein | Putative Function |

|---|---|

| ABC transporter PentaCB-binding protein | Uptake of the pollutant nih.govfrontiersin.org |

| Translocase protein TatA | Protein transport nih.govfrontiersin.org |

Bioremediation Strategies and Environmental Applications

The remediation of environments contaminated with halogenated biphenyls, such as this compound, presents significant challenges due to their persistence and toxicity. Bioremediation, which utilizes microorganisms to degrade or transform these pollutants, has emerged as a promising and cost-effective approach. Research into bioremediation strategies for compounds structurally similar to this compound, primarily polychlorinated biphenyls (PCBs), provides a foundational understanding of the potential environmental applications for this specific mixed halogenated compound. These strategies are broadly categorized into efforts to enhance microbial degradation in contaminated environments and feasibility studies for both in situ and ex situ applications.

Enhancement of Microbial Degradation in Contaminated Environments

The efficiency of microbial degradation of persistent organic pollutants like halogenated biphenyls in soil and sediment is often limited by environmental factors and the low bioavailability of the contaminants. Several strategies have been investigated to enhance the activity of indigenous microbial populations or to introduce specialized microorganisms.

Biostimulation involves the modification of the environment to stimulate existing bacteria capable of degrading the target contaminant. For PCB-contaminated soils and sediments, this can include adjusting pH to a neutral range, ensuring the availability of macro- and micronutrients, and adding mineral sources of nitrogen, phosphorus, and potassium. nih.gov A key biostimulation technique is "halo-priming," where a halogenated aromatic compound is added to the contaminated site to selectively enhance the growth of dehalogenating microorganisms that can then act on the target pollutant. nih.gov The addition of biphenyl as a co-substrate has also been shown to stimulate the growth of PCB-degrading bacteria and increase the degradation of some PCB congeners. mdpi.com Furthermore, the use of surfactants can increase the bioavailability of hydrophobic compounds like this compound, making them more accessible to microbial attack. nih.gov

Bioaugmentation is the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site. mdpi.com This strategy is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways to degrade the contaminant. For PCBs, both anaerobic and aerobic bacteria have been used in bioaugmentation approaches. Anaerobic microorganisms can reductively dehalogenate highly chlorinated biphenyls to less chlorinated congeners, which are then more susceptible to aerobic degradation. nih.govoup.com A sequential anaerobic-aerobic treatment has been shown to be effective for decreasing the content of higher-chlorinated PCBs. researchgate.net For instance, the concurrent bioaugmentation with anaerobic halorespiring bacteria (e.g., Dehalobium chlorocoercia DF1) and aerobic PCB-degrading bacteria (e.g., Burkholderia xenovorans LB400) has demonstrated significant reductions in total PCB mass in sediment mesocosms. nih.govacs.org The use of a resuscitation promoting factor (Rpf) from Micrococcus luteus has also been explored to stimulate dormant functional bacterial populations, such as Sphingomonas and Pseudomonas, which are known PCB degraders. nih.gov

The table below summarizes key findings from studies on enhancing microbial degradation of PCBs, which can be extrapolated to inform strategies for this compound.

| Strategy | Enhancing Agent/Microorganism | Target Contaminant(s) | Key Findings |

| Biostimulation | Biphenyl | Decachlorobiphenyl (PCB-209) | Biphenyl acts as a stimulant, accelerating the assimilation and biodegradation of the PCB. mdpi.com |

| Biostimulation | Halogenated priming compounds | Aroclor 1260 | Stimulates indigenous PCB-degrading organisms, increasing the rate of dechlorination. nih.gov |

| Bioaugmentation | Dehalobium chlorocoercia DF1 (anaerobic) & Burkholderia xenovorans LB400 (aerobic) | Weathered Aroclor-contaminated sediment | Concurrent application resulted in an 80% decrease in PCB mass after 120 days. nih.govacs.org |

| Bioaugmentation | Biopreparation IN-3 (microbial consortium) | Aged transformer oil (PCBs) | Achieved an 87.5% reduction in total PCBs in soil after a six-month ex-situ process. inig.pl |

| Bioaugmentation | Resuscitation promoting factor (Rpf) | Aroclor 1242 | Enhanced PCB degradation by stimulating key degrading bacteria like Sphingomonas and Pseudomonas. nih.gov |

Feasibility Studies for In Situ and Ex Situ Bioremediation

The practical application of bioremediation can be carried out either in situ (at the contaminated site) or ex situ (involving excavation of the contaminated material for treatment elsewhere). The feasibility of each approach depends on various factors including the nature and extent of contamination, site hydrogeology, and cost-effectiveness.

In situ bioremediation strategies aim to treat the contamination in place, which is generally less disruptive and more cost-effective than ex situ methods. For chlorinated solvents, which share some remediation principles with halogenated biphenyls, enhanced in situ anaerobic bioremediation has been shown to be an effective method for degrading contaminants dissolved in groundwater. researchgate.netitrcweb.org This often involves the injection of electron donors (a form of biostimulation) to promote reductive dechlorination by indigenous or introduced microorganisms. researchgate.net Pilot-scale field studies have demonstrated the effectiveness of biostimulating indigenous microbial populations for the degradation of chlorinated ethenes. nih.gov For PCBs, the simultaneous application of anaerobic and aerobic microorganisms in situ is considered a potentially effective and environmentally sustainable strategy to reduce contaminant levels in sediments. nih.govacs.org However, the success of in situ bioremediation can be limited by the difficulty in delivering amendments and microorganisms uniformly throughout the contaminated zone and by the presence of co-contaminants that may inhibit microbial activity.

Ex situ bioremediation involves the excavation of contaminated soil or sediment, which is then treated in a controlled environment such as a bioreactor, landfarm, or biopile. This approach allows for greater control over environmental parameters like temperature, pH, and nutrient levels, which can optimize degradation rates. inig.pl For moderately contaminated soils and sediments (20 to 700 mg PCB/kg), ex situ aerobic bioremediation in slurry bioreactors, involving repeated inoculation with specific microorganisms and the addition of biphenyl and biosurfactants, has resulted in contamination level decreases of 40–75%. researchgate.net A study using a technological pile method (an ex-situ approach) with a microbial biopreparation resulted in an 87.5% reduction of PCBs in soil from aged transformer oil over six months. inig.pl While generally more effective and faster than in situ methods, ex situ bioremediation is also more expensive and disruptive due to excavation and transport costs.

The selection between in situ and ex situ strategies for a site contaminated with this compound would require a thorough site characterization and feasibility assessment. The table below outlines the comparative feasibility of in situ and ex situ bioremediation based on studies of similar contaminants.

| Bioremediation Approach | Description | Advantages | Disadvantages | Feasibility for this compound |

| In Situ | Treatment of contaminated material in its original location. | Less disruptive, lower cost, treats dissolved and sorbed contaminants. itrcweb.org | Difficult to control conditions, potentially slower, delivery of amendments can be challenging. | Feasible, particularly for large, inaccessible areas of contamination. Enhanced anaerobic bioremediation to promote dehalogenation is a promising strategy. researchgate.net |

| Ex Situ | Excavation and treatment of contaminated material in a controlled environment. | Better control of conditions, potentially faster and more complete degradation. researchgate.net | Higher cost, disruptive to the site, requires transport of contaminated material. inig.pl | Feasible and potentially more effective for smaller, highly contaminated, and accessible areas where rapid cleanup is required. |

Advanced Analytical Methodologies for 3,4,4 Trichloro 3 Fluoro 1,1 Biphenyl Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl from various matrices. The choice of technique is often dictated by the sample complexity, the required sensitivity, and the specific research question being addressed.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) stands as a primary tool for the ultra-trace analysis of halogenated aromatic compounds like this compound. This technique couples the exceptional separation power of high-resolution gas chromatography with the high mass accuracy and sensitivity of a high-resolution mass spectrometer. nasa.govepa.gov HRGC-MS is frequently employed for the analysis of polychlorinated biphenyls (PCBs) and other persistent organic pollutants (POPs) at parts-per-trillion (ppt) levels in environmental samples such as water, soil, sediment, and biological tissues. epa.govthermofisher.com

The methodology's high selectivity is crucial for distinguishing the target analyte from a multitude of other co-extracting compounds. However, a significant challenge in such trace analysis is the potential for background contamination, as PCBs are ubiquitous in the environment and can be present in laboratory materials. nasa.govepa.gov Therefore, rigorous quality control measures, including the analysis of method blanks, are essential to ensure the accurate quantification of the target compound. nasa.gov Recent advancements in gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) also offer a reliable alternative with high sensitivity and selectivity for PCB analysis. thermofisher.comthermofisher.com

Table 1: Typical HRGC-MS Parameters for Halogenated Biphenyl (B1667301) Analysis

| Parameter | Specification | Purpose |

| GC Column | TRACE™ TR-PCB 8 MS (or similar) | Provides chromatographic separation of congeners, including critical pairs. thermofisher.com |

| Injector | Split/Splitless | Allows for trace-level detection by transferring the entire sample to the column. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points and column interactions. |

| MS Ionization | Electron Ionization (EI) | Standard, robust ionization method for generating characteristic fragmentation patterns. |

| MS Analyzer | High-Resolution Magnetic Sector or TOF | Provides high mass resolving power to separate analyte ions from interferences. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z values for the target analyte. |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an increasingly valuable technique for analyzing halogenated compounds in complex biological and food matrices. nih.govamazonaws.com Unlike GC-MS, LC-MS analysis of polar metabolites, such as hydroxylated derivatives of PCBs, often does not require a chemical derivatization step, which can be time-consuming and introduce analytical errors. researchgate.net This makes LC-MS particularly well-suited for studying the metabolism of this compound.

The primary challenge in LC-MS is the potential for "matrix effects," where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, impacting the accuracy and precision of quantification. nih.govnih.gov Strategies to mitigate these effects include extensive sample clean-up, optimization of chromatographic conditions to separate the analyte from interfering matrix components, and the use of stable isotope-labeled internal standards. nih.gov The composition of the mobile phase is critical and must be optimized to achieve good peak separation and sensitivity. nih.gov

Table 2: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Analytes | Parent compound and other non-polar PCBs. | Parent compound and its polar metabolites (e.g., hydroxylated forms). nih.gov |

| Derivatization | May be required for polar metabolites to improve volatility. researchgate.net | Generally not required, allowing direct injection of extracts. researchgate.net |

| Separation | Excellent resolution for numerous congeners using long capillary columns. researchgate.net | Resolution can be more challenging but is effective for target analysis. researchgate.net |

| Sensitivity | Extremely high, capable of detecting levels in the parts-per-trillion range. epa.gov | High sensitivity, though can be limited by ionization efficiency and matrix effects. nih.govnih.gov |

| Matrix Effects | Generally less susceptible than ESI-LC-MS. | Prone to ion suppression or enhancement, requiring careful method development. nih.gov |

| Primary Use | Environmental monitoring of persistent congeners. | Metabolism studies, analysis of biological fluids and complex food samples. amazonaws.com |

Substituted biphenyls with bulky groups in the ortho positions can exhibit restricted rotation around the central C-C single bond, leading to a form of stereoisomerism known as atropisomerism. diva-portal.orgresearchgate.net This restricted rotation can result in stable, non-superimposable mirror images called enantiomers. diva-portal.org It is plausible that this compound, depending on its rotational energy barrier, could exist as a pair of atropisomers. Since biological processes are often stereoselective, the uptake, metabolism, and toxicity of each enantiomer may differ. diva-portal.org

The separation of these enantiomers is crucial and is typically achieved using chiral chromatography. jiangnan.edu.cnrsc.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for this purpose, utilizing a chiral stationary phase (CSP). diva-portal.orgjiangnan.edu.cn Cyclodextrin derivatives are commonly used as chiral selectors in CSPs for the enantiomeric resolution of PCBs. diva-portal.org The development of such methods for this compound would be a critical step in understanding its stereospecific biological and environmental behavior.

Table 3: Common Chiral Selectors for Separation of Biphenyl Enantiomers

| Chiral Selector Class | Examples | Separation Principle |

| Cyclodextrins (CDs) | Substituted β- and γ-cyclodextrins | Enantiomers exhibit differential inclusion into the chiral CD cavity. diva-portal.org |

| Polysaccharides | Cellulose and amylose (B160209) derivatives | Chiral recognition based on interactions with the helical polymer structure. |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Multiple chiral centers provide complex stereospecific interactions. |

| Chiral Crown Ethers | Crown ethers with chiral centers | Form diastereomeric complexes with primary amines. |

| Proteins | Avidin, Bovine Serum Albumin (BSA) | Enantioselective binding to the protein's chiral pockets. diva-portal.org |

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies

While chromatography excels at separation and quantification, spectroscopy provides indispensable information about molecular structure, bonding, and the transformation of molecules during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination. In the context of this compound, NMR is essential for confirming the identity of the synthesized compound and any of its metabolic or degradation products. dphen1.com For mechanistic studies, NMR is often combined with isotopic labeling.

By synthesizing the target compound with NMR-active stable isotopes like Carbon-13 (¹³C) or Deuterium (B1214612) (²H), researchers can trace its journey through a biological or environmental system. nih.govnih.gov For instance, a ¹³C-labeled version of the molecule would allow for the tracking of its carbon skeleton during metabolism. Any resulting metabolites would also carry the ¹³C label, and their unique NMR signals would greatly simplify their identification within a complex mixture of other biological molecules. researchgate.net This approach is invaluable for elucidating metabolic pathways and identifying the structures of novel transformation products. unl.pt

Table 4: Application of Isotopic Labeling in NMR Studies

| Isotope | Natural Abundance | Application in Mechanistic Studies |

| ¹³C | ~1.1% | Metabolic Pathway Tracing: Following the ¹³C label allows for the identification of metabolites and degradation products. |

| ¹⁵N | ~0.37% | Interaction Studies: If the compound binds to nitrogen-containing biomolecules (e.g., proteins, DNA), ¹⁵N NMR can probe these interactions. |

| ²H (Deuterium) | ~0.015% | Reaction Mechanism: Determining the site of enzymatic attack by observing the retention or loss of deuterium atoms. Also simplifies ¹H NMR spectra. nih.gov |

| ¹⁹F | 100% | Probing Molecular Environment: The ¹⁹F nucleus is highly sensitive; its chemical shift can report on changes in the local electronic environment during binding or reaction. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov Every molecule has a unique set of vibrational frequencies that correspond to the stretching and bending of its chemical bonds. This "molecular fingerprint" can be used for structural identification. IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability. nih.gov

For this compound, these techniques can be used to characterize its vibrational signature, with specific bands corresponding to C-H, C-C, C-Cl, and C-F bonds. researchgate.netnih.gov More importantly, vibrational spectroscopy can be used to study reactive intermediates formed during degradation processes (e.g., oxidation or reduction). The formation of an intermediate, such as a radical cation or an hydroxylated species, would result in the appearance of new vibrational bands or shifts in existing ones. By monitoring these spectral changes over time, researchers can gain insight into the mechanisms of transformation and identify transient chemical species that are difficult to detect by other means.

Table 5: Characteristic Vibrational Frequencies for Structural Analysis

| Bond/Group | Technique | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| Aromatic C-H Stretch | IR / Raman | 3100 - 3000 | Presence of the aromatic biphenyl core. |

| Aromatic C=C Stretch | IR / Raman | 1600 - 1450 | Vibrations of the phenyl rings. |

| C-Cl Stretch | IR / Raman | 850 - 550 | Presence and position of chlorine substituents. researchgate.net |

| C-F Stretch | IR | 1400 - 1000 | Strong absorption indicating the fluorine substituent. |

| C-O Stretch (of hydroxylated intermediate) | IR | 1260 - 1000 | Formation of a hydroxylated metabolite. |

| O-H Stretch (of hydroxylated intermediate) | IR | 3600 - 3200 (broad) | Appearance of a hydroxyl group. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of crystalline solids at an atomic level. This technique is indispensable for determining the conformation of halogenated biphenyls, as the spatial arrangement of the halogen atoms and the dihedral angle between the two phenyl rings are critical determinants of their toxicological properties and environmental behavior.

For derivatives of this compound, a single-crystal X-ray diffraction study would provide invaluable data. The process involves crystallizing the compound and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

Key structural parameters obtained from such an analysis include:

Dihedral Angle (θ): This is the torsional angle between the planes of the two phenyl rings. The degree of coplanarity is a major factor in the molecule's ability to bind to the aryl hydrocarbon receptor (AhR). Ortho-substituted PCBs are generally forced into a non-planar conformation, while non-ortho-substituted biphenyls can adopt a more planar structure.

Bond Lengths and Angles: Precise measurements of the C-C, C-H, C-Cl, and C-F bonds, as well as the angles within the phenyl rings, can reveal electronic effects of the substituents.

Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice, highlighting non-covalent interactions such as π–π stacking or halogen bonds that influence the compound's physical properties.

Table 1: Illustrative Crystallographic Data for Halogenated Biphenyl Derivatives

| Compound Derivative Example | Crystal System | Space Group | Key Structural Feature (e.g., Dihedral Angle) | Reference Concept |

|---|---|---|---|---|

| 4-Ethyl-2′-fluoro-4′-(4″-pentylcyclohexyl)biphenyl | Orthorhombic | Pbcn | Dihedral angle between phenyl rings influenced by fluorine substitution. | researchgate.net |

| 4′-(3,4-difluoro phenyl)-4-propyl-bicyclohexyl | Monoclinic | P21/n | Cyclohexyl rings are nearly coplanar with the phenyl ring. | researchgate.net |

| 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | Monoclinic | P21/c | Dihedral angle of 32.23 (4)° between the fluorophenyl group and the propenone moiety. | nih.gov |

Sample Preparation and Matrix Effects in Environmental and Relevant Biological Samples

The accurate quantification of trace levels of this compound in environmental (e.g., soil, water, air) and biological (e.g., blood serum, adipose tissue) samples presents significant analytical challenges. cdc.gov These matrices are inherently complex, containing a multitude of compounds that can interfere with the analysis. Therefore, robust sample preparation is a critical prerequisite for reliable results.

Development of Extraction and Clean-up Procedures

The primary objective of sample preparation is to efficiently extract the target analyte from the sample matrix while simultaneously removing interfering co-extractives. The choice of method depends heavily on the matrix type and the physicochemical properties of the analyte.

Extraction Techniques:

Liquid-Solid Extraction: For solid matrices like soil, sediment, or tissue, methods such as Soxhlet extraction or Pressurized Liquid Extraction (PLE) are commonly employed using organic solvents (e.g., hexane (B92381), dichloromethane). cdc.gov

Liquid-Liquid Extraction (LLE): This is a conventional method for aqueous samples, where the analyte is partitioned into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is widely used for both aqueous and liquid organic samples. The sample is passed through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent. This technique offers high concentration factors and reduces solvent consumption.

Wipe Sampling: For assessing surface contamination, a wipe (e.g., gauze pad) saturated with a solvent like hexane is used to sample a defined area. epa.govyoutube.com

Clean-up Procedures: Following extraction, the crude extract often contains high concentrations of lipids, pigments, and other natural organic matter that can interfere with chromatographic analysis.

Adsorption Chromatography: Extracts are passed through columns containing materials like silica (B1680970) gel, Florisil, or alumina. These materials retain polar interfering compounds while allowing the less polar this compound to pass through.

Sulfuric Acid Treatment: A vigorous shaking of the organic extract with concentrated sulfuric acid can be used to destroy many organic interfering compounds, a technique particularly useful for the robust class of PCBs. cdc.gov

Gel Permeation Chromatography (GPC): GPC separates molecules based on size, effectively removing large molecules like lipids and proteins from the analyte fraction.

Table 2: Overview of Sample Preparation Techniques for Halogenated Biphenyls

| Technique | Sample Matrix | Principle |

|---|---|---|

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissue | Extraction with organic solvents at elevated temperature and pressure to increase efficiency and reduce extraction time. |

| Solid-Phase Extraction (SPE) | Water, Serum | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent for concentration. |

| Silica Gel Column Cleanup | Solvent Extracts | Separation based on polarity; polar interferences are retained on the column while nonpolar analytes elute. |

| Sulfuric Acid Cleanup | Solvent Extracts | Destructive removal of oxidizable organic interferences from the sample extract. |

Minimization of Matrix Interferences in Quantification

Matrix effects occur when co-extracted components alter the response of the analytical instrument to the target analyte, leading to either signal enhancement or suppression. mdpi.com This phenomenon is a major source of inaccuracy in quantitative trace analysis, particularly in methods like gas chromatography-mass spectrometry (GC-MS). nih.govtechnologynetworks.com In GC, non-volatile matrix components can accumulate in the injector, creating active sites that can degrade thermally labile analytes or enhance the transfer of others into the column, leading to artificially high results. technologynetworks.com

Several strategies are employed to minimize or compensate for matrix effects:

Comprehensive Clean-up: The most direct approach is to remove the interfering components using the clean-up procedures described previously.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples are affected by the matrix in the same way, thereby improving accuracy. mdpi.com

Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before extraction. The ratio of the analyte signal to the internal standard signal is used for quantification. The ideal internal standards are stable isotopically labeled analogs of the target analytes (e.g., ¹³C-labeled this compound), as their behavior during the entire analytical procedure is nearly identical to that of the native compound. csic.es

Table 3: Comparison of Strategies to Mitigate Matrix Effects

| Strategy | Approach | Advantages | Limitations |

|---|---|---|---|

| Exhaustive Clean-up | Removes interfering compounds prior to analysis. | Reduces instrument contamination; can be universally applied. | May be time-consuming and lead to analyte loss. |

| Matrix-Matched Calibration | Compensates for signal enhancement or suppression by creating standards in a similar matrix. | Highly effective for a specific matrix type. | Requires a certified blank matrix; not always available. Matrix variability can still be an issue. |

| Isotope Dilution (Internal Standards) | Uses a stable isotopically labeled analog of the analyte to correct for both recovery and matrix effects. | Considered the gold standard for accuracy and precision. | Labeled standards can be expensive and are not available for all compounds. |

Theoretical and Computational Investigations of 3,4,4 Trichloro 3 Fluoro 1,1 Biphenyl

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For a molecule like 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl, DFT methods can provide a detailed understanding of its chemical behavior.

The electronic structure of a molecule governs its chemical properties. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgtaylorandfrancis.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the presence of electronegative chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals would likely be concentrated on the biphenyl (B1667301) rings. Computational studies on similar halogenated aromatic compounds have shown that such substitutions significantly influence the electronic properties. nih.govprensipjournals.com

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound (Calculated via DFT)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. researchgate.net Methods like DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For this compound, calculated IR spectra would show characteristic peaks for C-Cl, C-F, and C-C stretching and bending vibrations. The calculated ¹³C and ¹H NMR chemical shifts would provide a theoretical spectrum that could aid in the assignment of experimental peaks. nih.gov Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects in the calculations. researchgate.net

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| C-Cl Stretch (cm⁻¹) | 750 | ~755 |

| C-F Stretch (cm⁻¹) | 1100 | ~1105 |

| ¹³C Chemical Shift (ppm) | 120-140 | 121-142 |

| ¹H Chemical Shift (ppm) | 7.2-7.8 | 7.3-7.9 |

Computational chemistry is a valuable tool for mapping out potential reaction pathways and identifying the associated transition states. amazonaws.com By calculating the potential energy surface for a reaction, chemists can determine the activation energies and predict the most likely reaction mechanisms. For a persistent organic pollutant like this compound, understanding its degradation pathways is of significant environmental interest.

Theoretical studies could explore, for example, its susceptibility to nucleophilic attack, oxidation, or reduction. The calculations would involve locating the transition state structures for these reactions and determining the energy barriers. researchgate.net This information can help in predicting the environmental fate of the compound and in designing potential remediation strategies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

The two phenyl rings in a biphenyl molecule can rotate relative to each other around the central C-C bond. researchgate.net The presence of substituents on the rings, particularly at the ortho positions, can create steric hindrance that results in a significant energy barrier to this rotation. nih.govmdpi.com This can lead to the existence of stable rotational isomers, or conformers.

For this compound, which lacks ortho-substituents, the rotational barrier is expected to be relatively low. researchgate.net MD simulations can be used to explore the potential energy surface associated with the rotation around the C-C bond and to calculate the free energy barrier between different conformations. nih.govekb.eg

Table 3: Illustrative Rotational Barrier Data for Substituted Biphenyls

| Compound | Rotational Barrier (kcal/mol) |

| Biphenyl | ~2.0 |

| 2,2'-Difluorobiphenyl | ~15.0 |

| This compound (Estimated) | ~4-6 |

The behavior and fate of this compound in the environment are heavily influenced by its interactions with its surroundings, such as water, soil, and biological membranes. unibo.it MD simulations are well-suited to study these interactions at a molecular level.

Simulations could be performed with the biphenyl molecule in a box of solvent molecules (e.g., water) to study its solvation properties and how it interacts with the solvent. nih.govruc.dk Similarly, simulations could model the interaction of the molecule with surfaces like clays (B1170129) or organic matter to understand its adsorption and partitioning behavior in the environment. nih.gov These simulations can provide valuable parameters for environmental fate and transport models.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are particularly valuable for predicting the characteristics of compounds that have not been extensively studied experimentally, such as this compound. By analyzing the structural features of related halogenated biphenyls, QSAR/QSPR can provide crucial insights into the potential behavior and impact of this specific congener.

Structure-Reactivity Relationships in Halogenated Biphenyls

For this compound, the specific arrangement of three chlorine atoms and one fluorine atom defines its unique reactivity profile. The substitution pattern affects the molecule's planarity. The presence of substituents at the ortho positions (2, 2', 6, 6') typically forces the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. Since this compound lacks ortho-substituents, it can adopt a more coplanar or planar conformation, a feature often associated with increased toxicity in polychlorinated biphenyls (PCBs) due to enhanced binding to receptors like the Aryl hydrocarbon receptor (AhR).

The electronic effects of the halogens also play a critical role. Both chlorine and fluorine are electron-withdrawing groups, which affects the electron distribution across the biphenyl system. The high electronegativity of the fluorine atom at the 3'-position, combined with the chlorine atoms at the 3, 4, and 4' positions, influences the molecule's electrostatic potential and quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO). pku.edu.cn These descriptors are fundamental inputs for QSAR models and are correlated with the compound's susceptibility to metabolic transformation and its binding affinity to biological targets. pku.edu.cn For instance, studies on similar compounds have shown that interactions influencing estrogenicity are affected by enhanced electrostatic interactions at the meta position. researchgate.net

| Structural Feature of this compound | Expected Influence on Reactivity | Relevant QSAR/QSPR Descriptors |

|---|---|---|

| Lack of Ortho (2, 2', 6, 6') Halogen Substitution | Allows for a more coplanar molecular conformation, potentially increasing binding affinity to biological receptors like AhR. | Dihedral Angle, Molecular Shape Indices |

| Meta (3, 3') and Para (4, 4') Halogenation | Influences electronic properties and metabolic stability. Para-substituted isomers of PCBs have been found to have larger vaporization enthalpies. acs.org | Electrostatic Potential (ESP) Charges, Gasteiger-Marsili (GM) Charges nih.gov |

| Presence of Both Chlorine and Fluorine Atoms | Creates an asymmetric distribution of electronic charge. The high electronegativity of fluorine can alter susceptibility to specific enzymatic attacks compared to only chlorinated congeners. | E_HOMO, E_LUMO, Molecular Surface Area, Dipole Moment pku.edu.cn |

Predictive Models for Environmental Fate Parameters

QSPR models serve as a promising alternative to experimental methods for determining the environmental fate of chemical compounds. nih.gov For halogenated biphenyls like this compound, these models can predict key physicochemical properties that govern their distribution, persistence, and bioaccumulation in the environment.

Predictive models for PCBs often focus on parameters such as the octanol/water partition coefficient (log K_ow_), soil sorption coefficient (log K_oc_), and bioconcentration factor (log BCF). nih.gov These parameters are critical for assessing how a chemical will behave when released into the environment. A high log K_ow_ value, for instance, indicates a tendency to partition into fatty tissues, suggesting a potential for bioaccumulation. The number and position of halogen atoms are primary determinants of these properties; generally, as the degree of halogenation increases, so does the lipophilicity and, consequently, the log K_ow_ and BCF values.

The environmental persistence of halogenated biphenyls is often estimated by predicting their degradation half-lives in various environmental compartments like air, water, and soil. nih.gov Degradation can occur through processes such as photolysis and biodegradation. nih.gov QSAR models can correlate structural features with the rates of these degradation processes. The presence of the C-F bond in this compound is significant, as this bond is stronger than the C-Cl bond, potentially increasing its resistance to certain degradation pathways and leading to greater persistence compared to its non-fluorinated tetrachloro-biphenyl analogue. Models for predicting biodegradability often use structural descriptors to classify compounds as readily biodegradable or persistent. nih.gov

| Environmental Fate Parameter | Description | Commonly Used Molecular Descriptors in QSPR Models pku.edu.cnnih.gov |

|---|---|---|

| Octanol/Water Partition Coefficient (log K_ow_) | Measures the lipophilicity of a compound and its tendency to bioaccumulate in organisms. | Total Molecular Surface Area (TSA), Molecular Volume, Electrostatic Potentials (V_min, V_s,max) |

| Soil Organic Carbon-Water Partitioning Coefficient (log K_oc_) | Indicates the tendency of a chemical to adsorb to soil and sediment. | Quantum Chemical Descriptors (E_HOMO, E_LUMO), Molecular Connectivity Indices |

| Bioconcentration Factor (log BCF) | Quantifies the accumulation of a chemical in an aquatic organism from water. | DRAGON molecular descriptors, log K_ow_ |

| Degradation Half-Life (t_1/2_) | The time required for half of the amount of a compound to degrade in a specific environmental compartment. nih.gov | Bond Dissociation Energies, Steric Parameters, Electronic Properties |

Emerging Research Frontiers and Future Perspectives

Integration of Multi-Omics Approaches in Microbial Studies

Understanding the microbial degradation of recalcitrant compounds like halogenated biphenyls is crucial for developing effective bioremediation strategies. frontiersin.org Multi-omics—the integration of genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens to view the intricate workings of microbial communities involved in breaking down these pollutants. umyu.edu.ngresearchgate.net

Genome-resolved metagenomics allows scientists to identify the microbial species present in a contaminated environment and catalog their functional genes, including those potentially responsible for dechlorination and degradation. nih.govacs.org This approach can uncover novel enzymes and metabolic pathways from microorganisms that are difficult to cultivate in a lab. researchgate.net Metatranscriptomics and proteomics build upon this foundation by revealing which genes and proteins are actively being expressed by the microbial community in response to the contaminant. acs.orgresearchgate.net This provides direct evidence of the metabolic activities and key enzymatic players involved in the degradation of compounds like polychlorinated biphenyls (PCBs). acs.org

Metabolomics, the study of small molecule metabolites, completes the picture by identifying the intermediate and final products of the degradation pathway. mdpi.com This is critical for confirming the complete mineralization of a compound and ensuring that no persistent, toxic byproducts are formed. mdpi.com By integrating these data streams, researchers can construct detailed models of the microbial food webs and metabolic networks that drive bioremediation. frontiersin.orgacs.org This holistic understanding is essential for optimizing conditions to enhance the natural attenuation of specific congeners like 3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl in contaminated sites. nih.gov

Advanced Materials for Sorption and Catalytic Degradation

Alongside biological degradation, advanced materials offer promising physical and chemical routes for the remediation of halogenated organic compounds. Research is focused on developing materials with high efficacy for either capturing (sorption) or destroying these pollutants.

Sorption involves using materials with a high surface area and affinity for PCBs to bind them and remove them from water or soil. Activated carbon has long been recognized as an effective sorbent for PCBs. acs.orgcarbtrol.comresearchgate.net However, emerging research is exploring novel carbonaceous nanomaterials like carbon nanotubes and graphene, which exhibit unique sorption behaviors, particularly for planar PCB congeners. acs.org Additionally, specially processed clays (B1170129), such as acid-processed calcium montmorillonite, have demonstrated high capacity and strong binding affinity for various PCBs, suggesting their potential use as enterosorbents to reduce toxin exposure. nih.gov

| Sorbent Material | Key Characteristics | Sorption Mechanism | Reference |

|---|---|---|---|

| Activated Carbon (AC) | High surface area and extensive pore structure. Superior sorbent-water distribution coefficients compared to many nanomaterials. | Physisorption, primarily driven by surface attraction and pore-filling. | acs.orgcarbtrol.com |